6-(4-Chlorophenyl)-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile
Description
6-(4-Chlorophenyl)-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile is a nicotinonitrile derivative characterized by three distinct substituents:
- Trifluoromethyl group at position 4: A strong electron-withdrawing group (EWG) that enhances metabolic stability and influences electronic properties.
- (6-Chloro-3-pyridinyl)methylsulfanyl group at position 2: Combines a heterocyclic pyridine ring with a chlorine atom, enabling π-π stacking and halogen-bonding interactions.
This compound’s molecular formula is C₁₉H₁₁Cl₂F₃N₃S, with a calculated molar mass of 440.87 g/mol.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[(6-chloropyridin-3-yl)methylsulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F3N3S/c20-13-4-2-12(3-5-13)16-7-15(19(22,23)24)14(8-25)18(27-16)28-10-11-1-6-17(21)26-9-11/h1-7,9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRFKCDQXFSGKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=CN=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-Chlorophenyl)-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile, identified by its CAS number 674805-55-1, is a complex organic compound with potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 440.3 g/mol. Its structure features multiple functional groups, including chlorophenyl and trifluoromethyl moieties, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₀Cl₂F₃N₃S |
| Molecular Weight | 440.3 g/mol |
| CAS Number | 674805-55-1 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi.
- Antiparasitic Effects : The compound's structure suggests potential efficacy against malaria and other parasitic infections.
- Cytotoxicity : Preliminary studies indicate cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes critical for pathogen survival.
- Disruption of Cellular Membranes : The presence of lipophilic groups may facilitate membrane disruption in target cells.
- Interference with Nucleic Acid Synthesis : Some studies suggest that compounds with similar structures can interfere with DNA or RNA synthesis in pathogens.
Antimicrobial Activity
A study evaluated the antimicrobial properties of related compounds against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting that modifications to the core structure could enhance efficacy against specific pathogens.
Antiparasitic Effects
In vitro assays demonstrated that a closely related compound showed potent activity against Plasmodium falciparum, the causative agent of malaria. The compound was effective in inhibiting the growth of resistant strains, indicating potential for further development as an antimalarial agent.
Cytotoxicity in Cancer Cells
Research involving cancer cell lines revealed that compounds structurally related to this compound exhibited cytotoxic effects. A notable study reported IC50 values indicating significant cell death at low concentrations, warranting further exploration into its mechanism of action and therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Electronic Effects: The target compound’s trifluoromethyl and chloropyridinyl groups create a pronounced electron-deficient aromatic system, enhancing reactivity toward nucleophilic attack compared to analogs with methoxy or methyl groups .
Lipophilicity and Solubility :
- The target compound’s Cl and CF₃ groups increase logP (predicted ~4.5), suggesting poor aqueous solubility. Analogs with methoxy (CAS 400084-19-7) or methylphenyl (CAS 338963-45-4) groups may offer better solubility .
Synthetic Accessibility :
- Introducing the (6-chloro-3-pyridinyl)methylsulfanyl group requires multi-step synthesis, including halogenation and coupling reactions. Simpler analogs (e.g., CAS 338963-46-5) are more accessible .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
